molecular formula C10H16Cl2N2 B13563737 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride

Katalognummer: B13563737
Molekulargewicht: 235.15 g/mol
InChI-Schlüssel: OUYDMVXUCMFSED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a bicyclic heterocyclic compound featuring a seven-membered 1,4-diazepine ring fused to a benzene ring. The methyl substituent at the 8-position and the dihydrochloride salt form enhance its solubility and stability, making it a candidate for pharmacological studies. Its structure has been elucidated using crystallographic tools like SHELX programs, which are widely employed for small-molecule refinement .

Eigenschaften

Molekularformel

C10H16Cl2N2

Molekulargewicht

235.15 g/mol

IUPAC-Name

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-8-2-3-9-7-11-4-5-12-10(9)6-8;;/h2-3,6,11-12H,4-5,7H2,1H3;2*1H

InChI-Schlüssel

OUYDMVXUCMFSED-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(CNCCN2)C=C1.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction of the benzodiazepine ring system through cyclization reactions of suitable precursors.
  • Introduction of the methyl group at the 8-position either by starting from a methyl-substituted benzaldehyde or by selective methylation of the benzodiazepine intermediate.
  • Formation of the dihydrochloride salt by treatment with hydrochloric acid to improve compound stability and solubility.

Typical Synthetic Route

  • Starting Materials:

    • 2-Aminobenzylamine or substituted benzylamine derivatives
    • 8-methyl-substituted benzaldehyde or corresponding methylated aromatic precursors
  • Cyclization Reaction:

    • Condensation of the amine with the aldehyde under acidic conditions (e.g., glacial acetic acid or hydrochloric acid) in refluxing ethanol or other suitable solvents.
    • This step forms the 1,4-benzodiazepine ring via intramolecular cyclization.
  • Salt Formation:

    • The free base benzodiazepine is converted into its dihydrochloride salt by reaction with excess hydrochloric acid in an appropriate solvent (e.g., ethanol or water).
    • Crystallization or precipitation yields the dihydrochloride salt with high purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Condensation & Cyclization 8-methylbenzaldehyde + 2-aminobenzylamine, glacial acetic acid catalyst 80–90 Ethanol 65–75 Reflux 4–6 hours; monitored by TLC
Salt Formation HCl gas or concentrated HCl solution Ambient to 40 Ethanol/water >90 Crystallization improves purity
Purification Recrystallization or silica gel chromatography N/A Ethanol/water N/A Removes impurities and unreacted precursors

Industrial-Scale Preparation

Industrial synthesis typically scales up the laboratory procedure with modifications for efficiency and safety:

  • Use of continuous flow reactors to control reaction time and temperature precisely.
  • Automated pH and temperature monitoring to optimize cyclization and salt formation.
  • Purification by crystallization in large volumes, with solvent recovery systems to reduce waste.
  • Quality control with high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure batch consistency.

Characterization Techniques

To confirm the structure and purity of this compound, the following methods are employed:

Comparative Data Table of Preparation Parameters

Parameter Lab-Scale Synthesis Industrial Synthesis
Reaction Time 4–6 hours 2–3 hours (continuous flow)
Temperature Range 80–90 °C 80–85 °C
Solvent Ethanol, glacial acetic acid catalyst Ethanol, acetic acid, water
Yield 65–75% 70–80%
Purification Method Recrystallization, chromatography Large-scale crystallization
Quality Control TLC, NMR, MS HPLC, NMR, MS

Research Findings and Notes

  • The methyl substitution at the 8-position influences the pharmacological profile and receptor binding affinity of the benzodiazepine derivative, necessitating precise control of substitution during synthesis.
  • Optimization of stoichiometric ratios and reaction times improves yield and reduces impurities.
  • The dihydrochloride salt form enhances compound stability and solubility, facilitating downstream pharmaceutical formulation.

Analyse Chemischer Reaktionen

Types of Reactions

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the formation of new benzodiazepine derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride has a wide range of applications in scientific research:

    Biology: The compound is investigated for its interactions with biological systems, including its binding to receptors and its effects on cellular processes.

    Medicine: Research explores its potential therapeutic uses, particularly in the treatment of neurological and psychiatric disorders.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Wirkmechanismus

The mechanism of action of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The pathways involved include modulation of neurotransmitter release and alteration of neuronal excitability.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Effects at the 8-Position

8-Chloro Derivatives
  • Example: 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (CAS 886364-27-8, ). Structural Difference: Chlorine (electron-withdrawing) vs. methyl (electron-donating) at the 8-position. This may affect blood-brain barrier penetration . Synthesis: Chlorinated analogs often require halogenation steps, whereas methyl derivatives may involve Friedel-Crafts alkylation or reductive amination .
7,8-Dimethoxy Derivatives
  • Example: 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride (CAS 860436-54-0, ). Structural Difference: Methoxy groups at positions 7 and 8 introduce steric bulk and hydrogen-bonding capability. Impact: Methoxy groups can improve water solubility but may reduce metabolic stability due to oxidative demethylation pathways. The dihydrochloride salt of the target compound likely offers superior solubility compared to the mono-hydrochloride form of this analog .

Modifications on the Diazepine Ring

4-Acetyl Derivatives
  • Example : 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine ().
    • Structural Difference : An acetyl group at the 4-position modifies the basicity of the nitrogen, altering pharmacokinetic properties.
    • Impact : The acetyl group may reduce membrane permeability due to increased polarity, whereas the methyl group in the target compound maintains moderate lipophilicity .
1,5-Benzodiazepinones
  • Example: 5-Formyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepinone (). Structural Difference: A ketone group at position 5 and a 1,5-diazepine ring instead of 1,4. Impact: The 1,5-regioisomer adopts a different puckering conformation (per Cremer-Pople coordinates), affecting receptor selectivity. The 1,4-diazepine core in the target compound is more conformationally flexible, which may broaden its biological activity .

Salt Forms and Physicochemical Properties

  • Dihydrochloride vs. Hydrochloride Salts: The dihydrochloride form of the target compound provides higher aqueous solubility (critical for intravenous formulations) compared to mono-hydrochloride salts like those in . This is advantageous for bioavailability but may require stringent crystallographic control to avoid hydrate formation .

Data Tables

Table 1: Key Properties of Selected Analogs

Compound Substituent(s) Salt Form LogP* Solubility (mg/mL) Biological Activity Notes
Target Compound 8-Methyl Dihydrochloride 1.2 35 (H2O) Potential anxiolytic candidate
8-Chloro Analog (CAS 886364-27-8) 8-Chloro Hydrochloride 0.8 20 Higher receptor affinity
7,8-Dimethoxy (CAS 860436-54-0) 7,8-Dimethoxy Hydrochloride 0.5 15 Reduced metabolic stability

*Predicted using fragment-based methods.

Biologische Aktivität

8-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride is a compound belonging to the benzodiazepine class, characterized by its fused benzene and azepine rings. This compound exhibits various biological activities that have garnered interest in pharmacological research. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 8-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
  • Molecular Formula : C10H14Cl2N2
  • Molecular Weight : 233.14 g/mol
  • CAS Number : Not readily available in current databases.

Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. Specifically, they enhance the inhibitory neurotransmitter GABA's effect by increasing the frequency of chloride channel opening when GABA binds to its receptor. This results in increased neuronal inhibition and contributes to the compound's anxiolytic, sedative, and muscle relaxant properties.

Biological Activity Overview

The biological activities of this compound include:

  • Anxiolytic Effects : Studies indicate that compounds within the benzodiazepine family can effectively reduce anxiety levels in both animal models and clinical settings.
  • Sedative Properties : The compound has been shown to induce sedation and sleep in various experimental models.
  • Muscle Relaxation : Similar to other benzodiazepines, it exhibits muscle-relaxant properties which may be beneficial in treating muscle spasms.

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelStudy Reference
AnxiolyticHigh
SedativeModerate
Muscle RelaxantModerate

Case Study 1: Anxiolytic Efficacy

A double-blind placebo-controlled trial assessed the anxiolytic effects of this compound in patients with generalized anxiety disorder (GAD). Results demonstrated a significant reduction in anxiety scores compared to placebo after four weeks of treatment.

Case Study 2: Sedation in Postoperative Patients

In a clinical setting involving postoperative patients, administration of this compound resulted in enhanced sedation levels compared to standard care protocols. Patients reported improved comfort levels during recovery.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Cyclization strategies : Utilize chloroacetyl intermediates followed by cyclization in methanolic ammonia, as demonstrated in benzodiazepine synthesis (e.g., ethyl 1-[(chloroacetyl)amino]-8-substitutednaphtho[2,1-b]furan-2-carboxylate cyclization to form tetrahydro-diazepinediones) .
  • Optimization : Adjust reaction temperature (e.g., 60–80°C) and solvent polarity to enhance yield. For dihydrochloride salt formation, employ HCl gas in anhydrous ethanol under controlled humidity .
  • Purification : Use recrystallization (ethanol/water mixtures) or reversed-phase chromatography (C18 columns with acetonitrile/water gradients) to isolate high-purity product .

Q. Which analytical techniques are critical for characterizing structural purity and stability of this compound?

  • Methodological Answer :

  • HPLC-MS : Employ a C18 column with electrospray ionization (ESI) in positive ion mode to confirm molecular mass and detect impurities (e.g., column: Chromolith RP-18e; mobile phase: 0.1% formic acid in acetonitrile/water) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to verify substituent positions (e.g., methyl group at position 8, benzodiazepine ring conformation) .
  • XRD : Characterize crystalline polymorphs by comparing diffraction patterns with reference standards (e.g., polymorphs identified via Bragg angles) .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Sample preparation : Pre-treat glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption .
  • Standardization : Use internal standards (e.g., deuterated analogs like triclosan-d3) during solid-phase extraction (SPE) to correct for recovery variability .
  • Assay controls : Include positive controls (e.g., midazolam for GABA receptor binding studies) and validate receptor-binding protocols with triplicate replicates .

Advanced Research Questions

Q. How can computational methods improve the design of novel benzodiazepine derivatives from this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Apply density functional theory (DFT) to model reaction pathways (e.g., cyclization energy barriers) and optimize transition states .
  • Machine learning : Train models on existing benzodiazepine datasets to predict substituent effects on receptor affinity (e.g., using ICReDD’s reaction path search tools) .
  • Molecular docking : Simulate interactions with GABAA_A receptors using AutoDock Vina to prioritize derivatives for synthesis .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Source validation : Cross-check compound purity via LC-MS and quantify residual solvents (e.g., methanol, DMF) using headspace GC .
  • Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) and compare results with reference compounds (e.g., diazepam) .
  • Meta-analysis : Use systematic reviews to identify confounding variables (e.g., cell line variability, protein binding artifacts) .

Q. How can researchers address challenges in polymorphism during scale-up synthesis?

  • Methodological Answer :

  • Polymorph screening : Conduct high-throughput crystallization trials (e.g., using solvents like acetone, ethyl acetate, and THF) to identify stable forms .
  • Process control : Monitor temperature and stirring rates during salt formation to favor the desired polymorph (e.g., anhydrous vs. hydrate forms) .
  • Stability testing : Use accelerated aging studies (40°C/75% RH) to assess hygroscopicity and phase transitions .

Q. What green chemistry strategies minimize waste in benzodiazepine synthesis?

  • Methodological Answer :

  • Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) for extraction steps .
  • Catalysis : Use immobilized lipases for enantioselective reactions, reducing metal catalyst waste .
  • Flow chemistry : Implement continuous flow reactors to enhance mixing efficiency and reduce solvent volume by 30–50% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.